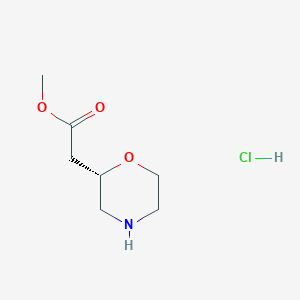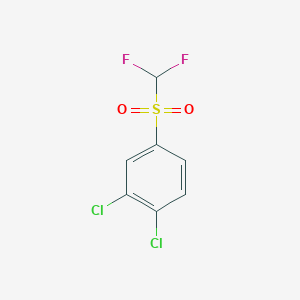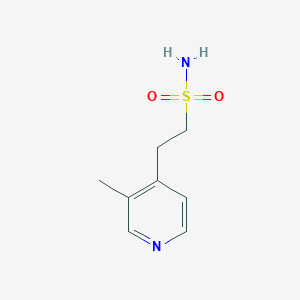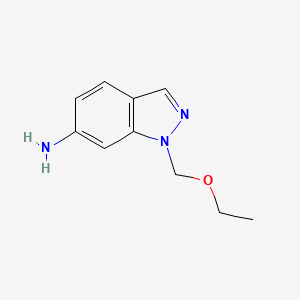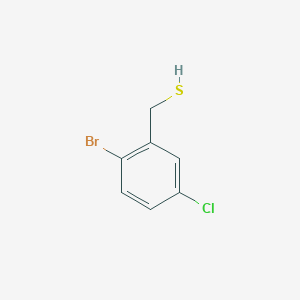
(2-Bromo-5-chlorophenyl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-5-chlorophenyl)methanethiol is an organosulfur compound with the molecular formula C7H6BrClS. This compound is characterized by the presence of both bromine and chlorine atoms attached to a benzene ring, along with a methanethiol group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-chlorophenyl)methanethiol typically involves the introduction of the thiol group to a bromochlorobenzene derivative. One common method is the nucleophilic substitution reaction where a suitable thiolating agent reacts with 2-bromo-5-chlorobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways further enhances the efficiency of the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-5-chlorophenyl)methanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrocarbons.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophiles such as sodium thiolate or electrophiles like alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Hydrocarbons
Substitution: Various substituted benzene derivatives
Applications De Recherche Scientifique
(2-Bromo-5-chlorophenyl)methanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive thiol group.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2-Bromo-5-chlorophenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification of protein function. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Bromo-5-chlorophenyl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(2-Bromo-5-chlorophenyl)acetic acid: Contains a carboxylic acid group instead of a methanethiol group.
(2-Bromo-5-chlorophenyl)amine: Features an amine group in place of the thiol group.
Uniqueness
(2-Bromo-5-chlorophenyl)methanethiol is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with a reactive thiol group
Propriétés
Formule moléculaire |
C7H6BrClS |
|---|---|
Poids moléculaire |
237.55 g/mol |
Nom IUPAC |
(2-bromo-5-chlorophenyl)methanethiol |
InChI |
InChI=1S/C7H6BrClS/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2 |
Clé InChI |
LYXWKQLBVLCGOA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)CS)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


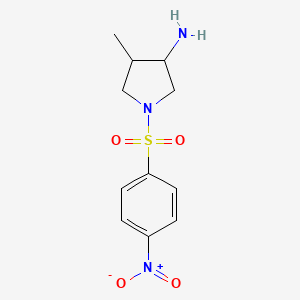
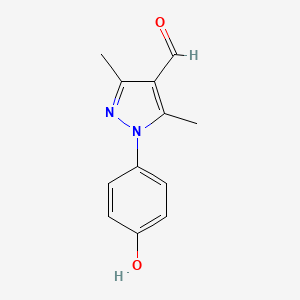
![3-[2-(Ethylsulfanyl)ethoxy]azetidine](/img/structure/B13064992.png)

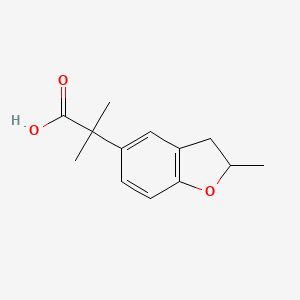
![2-chloro-1-[(7Z)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]propan-1-one](/img/structure/B13065013.png)
![4-(Oxolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13065017.png)
